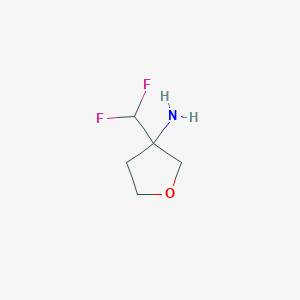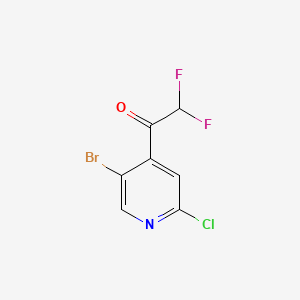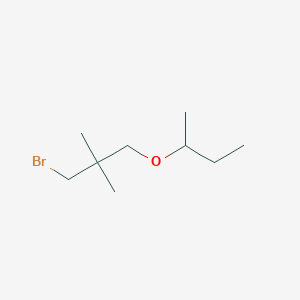
tert-butyl N-(2-hydroxy-3,3-dimethylbutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(2-hydroxy-3,3-dimethylbutyl)carbamate is a chemical compound with the molecular formula C11H23NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a hydroxy-substituted butyl chain. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-hydroxy-3,3-dimethylbutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxy-substituted butyl compound. One common method is the reaction of tert-butyl carbamate with 2-hydroxy-3,3-dimethylbutyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-(2-hydroxy-3,3-dimethylbutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Tosyl chloride (TsCl) in the presence of triethylamine (TEA) in dichloromethane.
Major Products Formed
Oxidation: Formation of the corresponding carbonyl compound.
Reduction: Formation of the hydroxy compound.
Substitution: Formation of the tosylate derivative.
Applications De Recherche Scientifique
tert-Butyl N-(2-hydroxy-3,3-dimethylbutyl)carbamate has several applications in scientific research, including:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-hydroxy-3,3-dimethylbutyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild acidic conditions, revealing the free amine for further chemical reactions. This selective deprotection is crucial in multi-step organic synthesis, allowing for the sequential construction of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Similar in structure but with a different hydroxy-substituted butyl chain.
tert-Butyl N-hydroxycarbamate: Contains a hydroxy group directly attached to the carbamate nitrogen.
tert-Butyl carbamate: Lacks the hydroxy-substituted butyl chain and is a simpler carbamate derivative.
Uniqueness
tert-Butyl N-(2-hydroxy-3,3-dimethylbutyl)carbamate is unique due to its specific hydroxy-substituted butyl chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications where selective protection and deprotection of amines are required.
Propriétés
Numéro CAS |
1510824-24-4 |
|---|---|
Formule moléculaire |
C11H23NO3 |
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
tert-butyl N-(2-hydroxy-3,3-dimethylbutyl)carbamate |
InChI |
InChI=1S/C11H23NO3/c1-10(2,3)8(13)7-12-9(14)15-11(4,5)6/h8,13H,7H2,1-6H3,(H,12,14) |
Clé InChI |
SNUHPBDOMJLBAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CNC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[1-(Aminomethyl)cyclopropyl]benzoicacidhydrochloride](/img/structure/B13584863.png)
![2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13584868.png)
![2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid](/img/structure/B13584869.png)
![N-({4-[(dimethylamino)methyl]phenyl}methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B13584870.png)
![1-[1-(2-Methoxy-5-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13584873.png)


![1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride](/img/structure/B13584897.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B13584905.png)
